molecular formula C18H14O4 B3113349 7-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one CAS No. 195137-96-3

7-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one

Cat. No. B3113349
CAS RN: 195137-96-3
M. Wt: 294.3 g/mol
InChI Key: JBALGFMLLIBPJV-UHFFFAOYSA-N
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Description

7-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one is a chemical compound with the linear formula C12 H10 O4 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 7-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one is represented by the linear formula C12H10O4 . It has a molecular weight of 218.211 .


Physical And Chemical Properties Analysis

7-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one is a solid substance . It has a molecular weight of 218.21 . The storage temperature is room temperature .

Scientific Research Applications

Antimicrobial Activity

  • Mandala et al. (2013) synthesized a series of compounds related to "7-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one" and evaluated their antimicrobial activity. These compounds exhibited significant antibacterial and antifungal activity, comparable to standard treatments. The study also included molecular docking studies with oxidoreductase proteins to understand the interaction mechanisms (Mandala et al., 2013).

Synthesis and Biological Activities

  • Hatzade et al. (2008) described the synthesis of various 7-hydroxy-3-pyrazolyl-chromen-4H-ones and their O-glucosides, compounds structurally similar to "7-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one." These synthesized compounds were tested for antimicrobial and antioxidant activities, demonstrating the versatility of the chromen-2-one scaffold in medicinal chemistry (Hatzade et al., 2008).

Synthesis of Chromones

  • A review by Shokol et al. (2019) covered advanced synthetic strategies for chromones annulated with oxygen-containing heterocycles, a category to which "7-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one" belongs. The review highlighted the biological activities of these compounds, indicating their potential in drug development and other scientific applications (Shokol et al., 2019).

Topoisomerase II Inhibitor

  • Park et al. (2019) discovered a chromenone analog that functions as a DNA non-intercalative topoisomerase II catalytic inhibitor, targeting the ATP-binding domain. This compound demonstrated selectivity towards the α-isoform of topoisomerase II, indicating its potential as a novel therapeutic agent with less toxicity compared to other topoisomerase II inhibitors (Park et al., 2019).

Probe for Metal Ion Detection

  • Mani et al. (2018) synthesized a compound related to "7-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one," which was used as a sensitive probe for detecting chromium ions (Cr3+) in living cells. This application demonstrates the potential of such compounds in the field of chemical sensing and bioimaging (Mani et al., 2018).

Modular Synthesis of Phenylpropanoids

  • Kotha and Solanke (2022) described a modular approach to synthesize benzofurans, 2H-chromenes, and benzoxepines, which are structurally related to "7-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one." This synthesis strategy, involving Claisen rearrangement and ring-closing metathesis, indicates the potential for creating diverse chemical entities based on the chromen-2-one core (Kotha & Solanke, 2022).

Safety and Hazards

The safety data sheet (SDS) for 7-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection .

properties

IUPAC Name

7-(2-oxopropoxy)-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O4/c1-12(19)11-21-14-7-8-15-16(13-5-3-2-4-6-13)10-18(20)22-17(15)9-14/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBALGFMLLIBPJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401244277
Record name 7-(2-Oxopropoxy)-4-phenyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401244277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one

CAS RN

195137-96-3
Record name 7-(2-Oxopropoxy)-4-phenyl-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=195137-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(2-Oxopropoxy)-4-phenyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401244277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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